
H-Cys(Acm)-NH2
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
H-Cys(Acm)-NH2, also known as S-acetamidomethyl-L-cysteine amide, is a derivative of cysteine, an amino acid that plays a crucial role in protein synthesis and various metabolic processes. The acetamidomethyl (Acm) group serves as a protecting group for the thiol (-SH) functionality of cysteine, preventing unwanted reactions during peptide synthesis.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of H-Cys(Acm)-NH2 typically involves the protection of the thiol group of cysteine with the acetamidomethyl group. This can be achieved through the reaction of cysteine with acetamidomethyl chloride in the presence of a base such as triethylamine. The resulting S-acetamidomethyl-L-cysteine can then be converted to its amide form by reacting with ammonia or an amine source .
Industrial Production Methods
In industrial settings, the production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated peptide synthesizers and solid-phase peptide synthesis (SPPS) techniques. The protected cysteine derivative is incorporated into the peptide chain, and the Acm group is removed at a later stage using specific deprotection reagents such as iodine or mercury(II) acetate .
Chemical Reactions Analysis
Types of Reactions
H-Cys(Acm)-NH2 undergoes various chemical reactions, including:
Oxidation: The thiol group can be oxidized to form disulfides.
Reduction: The disulfide bonds can be reduced back to thiols.
Substitution: The Acm group can be substituted with other protecting groups or functional groups.
Common Reagents and Conditions
Reduction: Dithiothreitol (DTT) or tris(2-carboxyethyl)phosphine (TCEP) are used for reducing disulfide bonds.
Substitution: The Acm group can be removed using reagents like iodine or mercury(II) acetate.
Major Products Formed
Oxidation: Disulfide-linked peptides or proteins.
Reduction: Free thiol-containing peptides or proteins.
Substitution: Peptides with different protecting groups or functional modifications.
Scientific Research Applications
H-Cys(Acm)-NH2 has a wide range of applications in scientific research, including:
Mechanism of Action
The primary function of H-Cys(Acm)-NH2 is to protect the thiol group of cysteine during peptide synthesis. The Acm group prevents unwanted reactions with other functional groups, ensuring the correct formation of peptide bonds. Upon completion of the synthesis, the Acm group is removed, allowing the thiol group to participate in the formation of disulfide bonds, which are crucial for the structural stability and function of proteins .
Comparison with Similar Compounds
Similar Compounds
S-trityl-L-cysteine: Another cysteine derivative with a trityl protecting group.
S-benzyl-L-cysteine: Cysteine protected with a benzyl group.
S-tert-butyl-L-cysteine: Cysteine protected with a tert-butyl group.
Uniqueness
H-Cys(Acm)-NH2 is unique due to the stability of the Acm protecting group under acidic conditions, making it suitable for use in solid-phase peptide synthesis. The Acm group can be selectively removed without affecting other protecting groups, providing flexibility in peptide synthesis strategies .
Properties
Molecular Formula |
C6H13N3O2S |
|---|---|
Molecular Weight |
191.25 g/mol |
IUPAC Name |
(2R)-3-(acetamidomethylsulfanyl)-2-aminopropanamide |
InChI |
InChI=1S/C6H13N3O2S/c1-4(10)9-3-12-2-5(7)6(8)11/h5H,2-3,7H2,1H3,(H2,8,11)(H,9,10)/t5-/m0/s1 |
InChI Key |
XQQFETKFPSFQAX-YFKPBYRVSA-N |
Isomeric SMILES |
CC(=O)NCSC[C@@H](C(=O)N)N |
Canonical SMILES |
CC(=O)NCSCC(C(=O)N)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


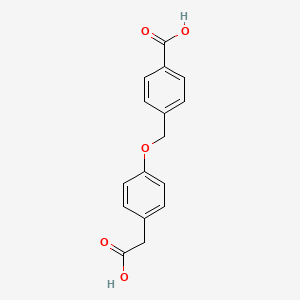

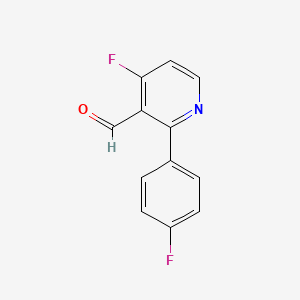
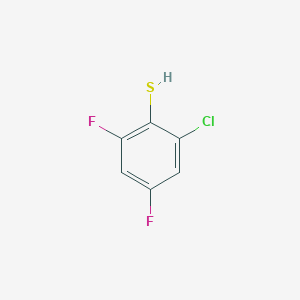


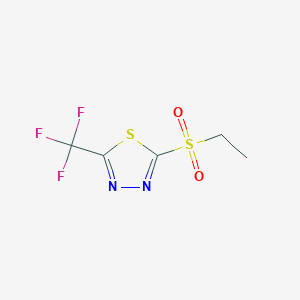
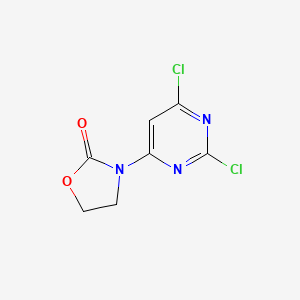

![N,N'-dibutyl-N'-[2-(dibutylamino)ethyl]ethane-1,2-diamine](/img/structure/B13093549.png)


![4-Chloro-2-phenyl-7,8-dihydropyrido[4,3-D]pyrimidin-5(6H)-one](/img/structure/B13093576.png)
![4-Sulfamoyl-[1,1'-biphenyl]-3-carboxylic acid](/img/structure/B13093580.png)
